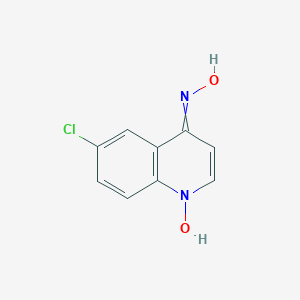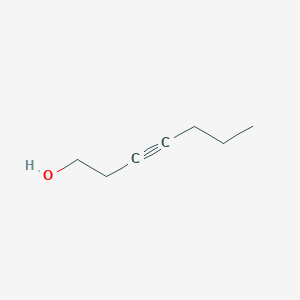
3-Heptyn-1-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of alkyne alcohols similar to 3-heptyn-1-ol involves methods that may include the reaction of sodium or lithium acetylide with suitable epoxides. However, the yield and conditions can vary significantly depending on the reactants and the specific process conditions. For instance, a reported method for the synthesis of a related compound, 3-butyn-1-ol, involves reacting sodium or lithium acetylide with ethylene oxide, necessitating conditions such as liquid ammonia, dry ice, and a prolonged reaction time, with yields ranging from 15-45% (Gérard & Miginiac, 1977).
Molecular Structure Analysis
The molecular structure and conformation of compounds like 3-butyn-1-ol have been studied, showing preferences for certain conformations. Gas electron diffraction and ab initio calculations have revealed that 3-butyn-1-ol prefers a gauche conformation, with an experimental mixture of approximately 85 ± 10% gauche and 15 ± 10% anti. Important geometric parameters include bond lengths and angles that are consistent with a non-linear configuration in the gauche conformer (Bakken et al., 1996).
Chemical Reactions and Properties
Chemical reactions involving alkyne alcohols like 3-heptyn-1-ol often exploit the reactivity of the triple bond and the hydroxyl group. These functionalities allow for a range of reactions, including hydrogenation, hydration, and coupling reactions. The presence of the triple bond makes these compounds suitable for ring-closing metathesis reactions, as demonstrated in studies involving the synthesis of macrocyclic peptides, indicating the versatility of alkyne alcohols in synthesizing complex molecular architectures (Blackwell et al., 2001).
Wissenschaftliche Forschungsanwendungen
Enantioselective Hydrolysis
1-Alkyn-3-ols, including 1-heptyn-3-yl phenyl carbonate, have been resolved through lipase-catalyzed enantioselective hydrolysis, producing optically pure compounds. This process demonstrates the potential of 3-Heptyn-1-ol in producing optically active substances, which are important in pharmaceuticals and agrochemicals (Kawashima & Hasegawa, 1992).
Semiochemical Synthesis
Synthesis of various semiochemicals like (Z)-3-Dodecen-1-ol, a trail-following pheromone for termites, involves using alkyn-1-ols like 3-Heptyn-1-ol as intermediates. This highlights its role in creating bioactive compounds for pest control and ecological studies (Argenti et al., 1994).
Antifungal Activity
Studies on 1-Octen-3-ol, a related compound, indicate its role as a volatile inhibitor of conidia germination in fungi. This suggests that compounds like 3-Heptyn-1-ol might have applications in controlling fungal growth or as a model for studying fungal inhibition mechanisms (Chitarra et al., 2005).
Molecular Structure Studies
Research on the molecular structure and conformations of alkyn-1-ols, such as 3-Butyn-1-ol, provides valuable insights into the physical and chemical properties of 3-Heptyn-1-ol. This knowledge is crucial for designing and synthesizing new materials and chemicals (Bakken et al., 1996).
Peptide Synthesis and Modification
3-Heptyn-1-ol can potentially be used in the synthesis of peptides and modified peptides, which have applications in drug design and biochemistry. This is inferred from studies on the synthesis of peptides and peptide derivatives involving similar compounds (Blackwell et al., 2001).
Insect Attractant/Repellent Studies
Compounds like 1-Octen-3-ol, which are structurally similar to 3-Heptyn-1-ol, have been shown to be significant in understanding insect behavior, particularly in mosquitoes. This suggests potential applications of 3-Heptyn-1-ol in developing insect attractants or repellents (Xu et al., 2015).
DNA Interaction Studies
The interaction of peptides with DNA, as studied in various research, implies that alkyn-1-ols, including 3-Heptyn-1-ol, could be useful in designing molecules that interact with genetic materials for therapeutic or research purposes (Vasquez & Wilson, 1998).
Safety And Hazards
3-Heptyn-1-ol is considered hazardous. It is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper protective measures should be taken while handling this chemical, including wearing protective gloves, clothing, and eye/face protection .
Eigenschaften
IUPAC Name |
hept-3-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWHODJVUOXHKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164185 | |
| Record name | Hept-3-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Heptyn-1-ol | |
CAS RN |
14916-79-1 | |
| Record name | 3-Heptyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14916-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hept-3-yn-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014916791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hept-3-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hept-3-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.426 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[2.2.1]hept-2-ene-1-carboxamide](/img/structure/B78715.png)
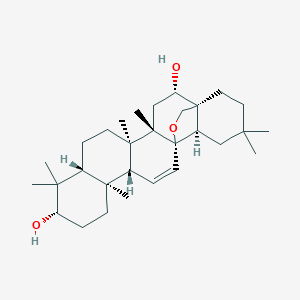
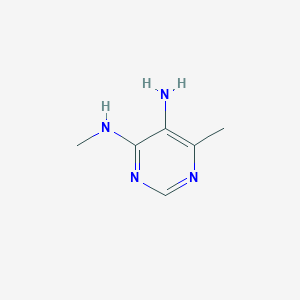
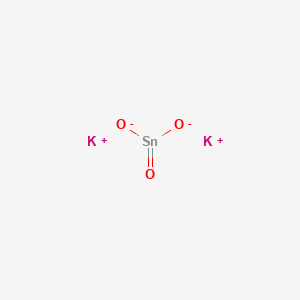

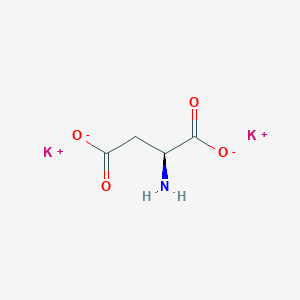
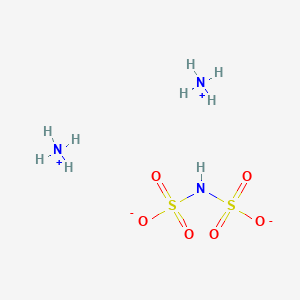
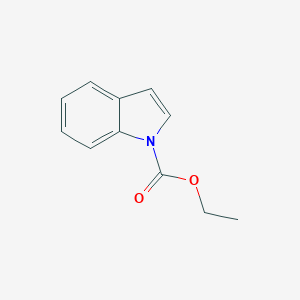
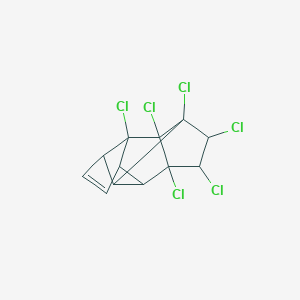
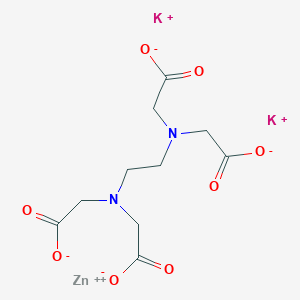
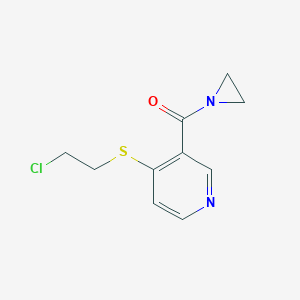
![[1-(1,4-Dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)-1-oxopropan-2-yl] acetate](/img/structure/B78742.png)

